1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-9(3-1)8-12-6-7-13-10(12)4-5-11-13/h4-7,9H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNUCCXCMOGZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Approaches to the Imidazo[1,2-b]pyrazole Core
The imidazo[1,2-b]pyrazole scaffold can be synthesized efficiently through multicomponent reactions and sequential cyclizations:
Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction
This one-pot, two-step protocol is widely reported for the rapid assembly of 1H-imidazo[1,2-b]pyrazoles. It involves the condensation of 5-aminopyrazole derivatives, aldehydes, and isocyanides under mild conditions, often assisted by microwave irradiation to reduce reaction times (10–60 min) and improve yields (up to 83%).
The key advantage of this method is its operational simplicity and ability to generate a diverse library of substituted imidazo[1,2-b]pyrazoles without complex purification steps.
Typical reaction conditions include:Cyclocondensation of Precursors
Alternative methods involve cyclocondensation of ethoxymethylene malononitrile with hydrazine derivatives to form pyrazole intermediates, which then undergo further transformations to yield the fused imidazo[1,2-b]pyrazole ring.
Selective Functionalization Strategies for 1H-imidazo[1,2-b]pyrazoles
To introduce specific substituents such as the cyclobutylmethyl group at the N1 position, selective functionalization of the imidazo[1,2-b]pyrazole core is essential:
Metalation and Electrophilic Trapping
Recent advances have demonstrated the use of selective metalation techniques on the brominated imidazo[1,2-b]pyrazole scaffold to enable regioselective substitution:- Bromination at position 7 using N-bromosuccinimide (NBS) facilitates further selective metalation via Br/Mg-exchange reactions.
- Metal amides such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) enable regioselective magnesiation or zincation at desired positions.
- Subsequent trapping with electrophiles allows introduction of diverse substituents including alkyl, aryl, acyl, cyano, or carboxyl groups.
Amide Coupling and Alkylation
For N1-substitution, alkylation strategies involve coupling of the free amine or nitrogen site with alkyl halides or corresponding electrophilic reagents bearing the cyclobutylmethyl moiety. This can be achieved after initial functionalization steps and protective group manipulations.
Specific Preparation Route for 1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole
While direct literature on the exact preparation of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole is limited, a plausible synthetic route based on the above methodologies is as follows:
Supporting Experimental Data and Yields
Notes on Reaction Optimization and Challenges
- The presence and sequence of water addition critically affect the GBB reaction outcome; water can lead to complex mixtures.
- Electron-donating substituents on aldehydes generally afford better yields than electron-withdrawing groups in GBB reactions.
- Protective groups such as SEM (2-(trimethylsilyl)ethoxymethyl) are often employed to facilitate selective functionalization and are removed in final steps.
- Metalation at certain positions (e.g., 6-position) may induce ring fragmentation, which can be exploited for dye synthesis but should be avoided for intact heterocycle preparation.
Chemical Reactions Analysis
Types of Reactions
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-b]pyrazole compounds .
Scientific Research Applications
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include key signaling cascades that regulate cellular processes .
Comparison with Similar Compounds
Key Findings :
- Replacement of indole with 1H-imidazo[1,2-b]pyrazole reduces logD (lipophilicity) by ~0.5–1 unit, enhancing aqueous solubility .
Physicochemical Properties
Solubility and Lipophilicity
- Pruvanserin Isostere : The imidazo[1,2-b]pyrazole core reduces logD compared to indole, translating to a 5–10× improvement in water solubility .
- 1-Methyl Derivative : Exhibits moderate solubility due to smaller substituent size .
- Chloroethyl-Cyclopropyl Derivative : Higher molecular weight (209.67 g/mol) suggests increased lipophilicity, though experimental logD data are lacking .
Ionization (pKa)
- The imidazo[1,2-b]pyrazole core has a pKa of ~7.3 (core NH deprotonation), lower than indole’s NH pKa (~9–10), enhancing solubility in physiological media .
Optical and Electronic Properties
Push-pull dyes derived from 1H-imidazo[1,2-b]pyrazole, such as compound 14e (benzoyl-substituted), exhibit strong intramolecular charge transfer (ICT) with absorption peaks at 430 nm and enhanced photoluminescence . Cyclobutylmethyl substitution may alter ICT efficiency depending on its electron-donating/withdrawing nature.
Biological Activity
1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole is a compound belonging to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole features a unique structural motif that contributes to its biological activity. The presence of the cyclobutyl group may enhance its interaction with biological targets due to increased conformational flexibility and spatial orientation.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of imidazo[1,2-b]pyrazoles. For instance, derivatives have been shown to induce apoptosis in cancer cells, such as HL-60 cells, with IC50 values in the nanomolar range. The mechanism involves mitochondrial depolarization and activation of caspases, leading to cell death .
Table 1: Anticancer Activity of Imidazo[1,2-b]pyrazole Derivatives
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| DU325 | HL-60 | 80 | Induction of apoptosis via mitochondrial depolarization |
| 1b | HUVEC | <100 | Inhibition of p38MAPK and ERK phosphorylation |
| 3a | Various | <100 | Multitarget activity including ROS production |
Anti-inflammatory Activity
The anti-inflammatory properties of imidazo[1,2-b]pyrazoles have been investigated extensively. Certain derivatives have demonstrated significant inhibition of cyclooxygenase-2 (COX-2) with IC50 values comparable to established anti-inflammatory drugs like celecoxib. For example, compounds 8 and 13 exhibited IC50 values of 5.68 ± 0.08 μM and 3.37 ± 0.07 μM respectively, showing effective suppression of pro-inflammatory cytokines TNF-α and IL-6 in RAW264.7 cells .
Table 2: Anti-inflammatory Activity of Selected Compounds
| Compound | COX-2 IC50 (μM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|---|
| Celecoxib | 3.60 ± 0.07 | 72.7 | - |
| Compound 8 | 5.68 ± 0.08 | 63.1 | 65.8 |
| Compound 13 | 3.37 ± 0.07 | 59.2 | 70.3 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that substituents on the imidazo[1,2-b]pyrazole scaffold significantly influence biological activity. For instance, the introduction of a carboxyethyl group at specific positions enhances the potency against various targets such as p38MAPK and ERK pathways .
Case Studies
In one notable case study involving acute myeloid leukemia (AML), a derivative of imidazo[1,2-b]pyrazole was shown to differentiate myeloid-derived suppressor cells (MDSCs) into mature forms while reducing their immunosuppressive capacity . This highlights the compound’s potential in cancer immunotherapy.
Q & A
What are the primary synthetic strategies for 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole, and how can reaction conditions be optimized for higher yields?
Basic:
The compound can be synthesized via multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which allows efficient assembly of the imidazo[1,2-b]pyrazole core. A typical protocol involves combining 2-aminopyrazole, cyclobutylmethyl-substituted aldehydes, and isocyanides in a polar aprotic solvent (e.g., methanol or ethanol) under reflux. Yields can be improved by optimizing stoichiometry (1:1:1 molar ratio) and using Lewis acids like ZnCl₂ as catalysts .
Advanced:
For complex derivatives, reaction optimization may require Design of Experiments (DoE) methodologies, such as factorial design, to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading). Computational tools like density functional theory (DFT) can predict transition states and guide solvent selection. Microwave-assisted synthesis has also been reported to reduce reaction times and improve regioselectivity in similar imidazoheterocycles .
How should researchers address discrepancies in spectroscopic data interpretation for this compound?
Basic:
Standard characterization involves -NMR, -NMR, and HRMS. Discrepancies in peak assignments (e.g., overlapping signals from the cyclobutylmethyl group) can be resolved by 2D NMR techniques (COSY, HSQC, HMBC). For example, HMBC correlations between the cyclobutylmethyl protons and the imidazo[1,2-b]pyrazole core confirm substituent positioning .
Advanced:
Contradictory crystallographic data (e.g., bond-length variations in the cyclobutyl ring) may arise from dynamic puckering effects. Synchrotron X-ray diffraction or variable-temperature NMR can elucidate conformational flexibility. Machine learning models trained on similar structures (e.g., imidazo[1,2-a]pyridines) may predict spectral patterns and reduce ambiguity .
What methodologies are recommended for evaluating the biological activity of this compound?
Basic:
Initial screening typically involves in vitro assays targeting kinases or GPCRs due to the structural similarity of imidazo[1,2-b]pyrazoles to ATP-binding domains. Use cell viability assays (e.g., MTT) to assess cytotoxicity, and compare IC₅₀ values against reference inhibitors. Ensure proper controls for solvent effects (e.g., DMSO ≤0.1% v/v) .
Advanced:
For mechanistic studies, employ surface plasmon resonance (SPR) to measure binding kinetics or fluorescence polarization assays for target engagement. In vivo efficacy can be evaluated using xenograft models, but prioritize pharmacokinetic profiling (e.g., plasma stability, CYP450 inhibition) to address metabolic liabilities introduced by the cyclobutylmethyl group .
How can computational modeling guide the design of derivatives with enhanced target selectivity?
Advanced:
Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations (AMBER, GROMACS) can predict binding poses within target pockets. Focus on the cyclobutylmethyl group’s steric and electronic contributions to selectivity. For example, substituent modifications that reduce torsional strain in the cyclobutane ring may improve affinity. Free-energy perturbation (FEP) calculations can quantify the impact of specific substitutions on binding ΔG .
How should researchers resolve contradictions in structure-activity relationship (SAR) data?
Basic:
If SAR trends conflict (e.g., increased lipophilicity reduces activity despite improved membrane permeability), validate assay conditions for consistency (pH, temperature). Use statistical tools like principal component analysis (PCA) to identify outliers or confounding variables .
Advanced:
Contradictions may arise from off-target effects. Employ proteome-wide profiling (e.g., thermal shift assays) or CRISPR-Cas9 knockout models to confirm target specificity. For SAR inconsistencies, synthesize and test enantiomers or diastereomers to isolate stereochemical effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
